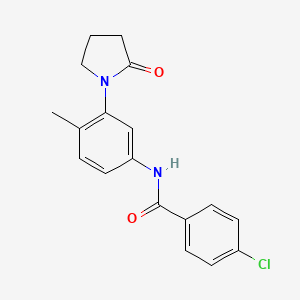

4-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide”, also known as Compound-A, is a synthetic compound that has gained attention in the scientific community due to its potential implications in various fields of research and industry. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds like “4-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of “4-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is characterized by a pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The exact molecular structure of this compound is not provided in the available resources.Scientific Research Applications

Metabolic Pathways and Excretion

A study on GDC-0449, a compound structurally similar to "4-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide," explored its absorption, distribution, metabolism, and excretion in rats and dogs. This research provided insights into the compound's metabolic fate, showing extensive metabolism with major pathways being oxidation followed by phase II glucuronidation or sulfation. The study also highlighted a unique metabolic pathway via pyridine ring opening (Qin Yue et al., 2011).

Chemical Analysis and Quality Control

Research on the separation of imatinib mesylate and related substances, including a compound closely related to "4-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide," utilized nonaqueous capillary electrophoresis. This method is promising for quality control in pharmaceutical analysis, demonstrating the compound's application in analytical chemistry (Lei Ye et al., 2012).

Novel Therapeutic Agents

A compound named MGCD0103, structurally related to "4-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide," was identified as an orally active histone deacetylase inhibitor. This discovery opens up potential therapeutic applications, particularly in cancer treatment, showcasing the compound's relevance in developing new pharmacological agents (Nancy Z. Zhou et al., 2008).

Anticonvulsant Applications

The crystal structures of anticonvulsant enaminones, including derivatives similar to "4-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide," were studied. The research provided insights into their potential anticonvulsant applications, contributing to the understanding of their mechanism of action (M. Kubicki et al., 2000).

Anti-Tubercular Activity

A study on the synthesis of novel derivatives, including "4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide," showed promising in vitro anti-tubercular activity. This highlights the compound's potential application in developing new treatments for tuberculosis, demonstrating its utility in medicinal chemistry and drug discovery (U. Nimbalkar et al., 2018).

properties

IUPAC Name |

4-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2/c1-12-4-9-15(11-16(12)21-10-2-3-17(21)22)20-18(23)13-5-7-14(19)8-6-13/h4-9,11H,2-3,10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTUCFMKJRTHBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-Benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2739507.png)

![1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2739511.png)

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2739512.png)

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2739519.png)

![3,4-dimethyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2739527.png)